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molecular formula C7H9N B1357390 1-cyclopropyl-1H-pyrrole CAS No. 50966-66-0

1-cyclopropyl-1H-pyrrole

Cat. No. B1357390
M. Wt: 107.15 g/mol
InChI Key: OEQZLSJQNUZECG-UHFFFAOYSA-N
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Patent
US08138197B2

Procedure details

In a 500-ml egg plant-type flask, POCl3 (44.46 mL, 0.48 mol) was dropwise added to a DMF (37 mL, 0.48 mol) solution of 1-cyclopropyl-1H-pyrrole (46.46 g, 0.43 mol) with cooling with ice, and then stirred overnight at room temperature. The reaction mixture was poured into 5 N sodium hydroxide solution (336 mL) with cooling with ice, and the reaction solution was made basic with 5 N sodium hydroxide solution added thereto. The mixture solution was extracted with dichloromethane, dried with sodium sulfate, filtered, concentrated, and purified through silica gel column chromatography (Biotage [SiO2, 75+M]) with a hexane/ethyl acetate developer system to obtain the title compound as a colorless oil.
Name
Quantity
44.46 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
46.46 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH:11]1([N:14]2[CH:18]=[CH:17][CH:16]=[CH:15]2)[CH2:13][CH2:12]1.[OH-].[Na+]>>[CH:11]1([N:14]2[CH:18]=[CH:17][CH:16]=[C:15]2[CH:9]=[O:10])[CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
44.46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
37 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
46.46 g
Type
reactant
Smiles
C1(CC1)N1C=CC=C1
Step Two
Name
Quantity
336 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The mixture solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (Biotage [SiO2, 75+M]) with a hexane/ethyl acetate developer system

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1C(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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